molecular formula C7H10O4S B2661426 2-Methylbenzenesulfonic acid hydrate CAS No. 1914148-59-6

2-Methylbenzenesulfonic acid hydrate

Cat. No. B2661426
M. Wt: 190.21
InChI Key: VNJOEUSYAMPBAK-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonic acid hydrate, also known as o-toluenesulfonic acid, is an organic compound with the chemical formula C7H10O4S . It is a colorless or white solid at room temperature, odorless, and highly soluble in water.


Synthesis Analysis

2-Methylbenzenesulfonic acid can be synthesized through various methods, including the sulfonation of toluidine, toluene, or toluic acid. The sulfonation reaction is typically carried out using concentrated sulfuric acid and fuming sulfuric acid as the sulfonating agent.


Molecular Structure Analysis

The molecular formula of 2-Methylbenzenesulfonic acid hydrate is C7H10O4S . It has an average mass of 208.232 Da and a Monoisotopic mass of 208.040543 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

2-Methylbenzenesulfonic acid hydrate is highly soluble in water, ethanol, and other polar solvents . It is a strong acid with unique physical and chemical properties that make it useful for a range of applications .

Scientific Research Applications

Catalysis and Synthesis

2-Methylbenzenesulfonic acid hydrate plays a crucial role in catalyzing chemical reactions. For example, it is used in the organocatalytic synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, providing an efficient approach to these compounds in acceptable to good yields under mild conditions (Zheng, Wang, & Zhou, 2015). Its catalytic properties also facilitate the hydration of alkynes, converting them into ketones efficiently (Liu, Wei, & Cai, 2016).

Oxidation Processes

In oxidation reactions, derivatives of 2-methylbenzenesulfonic acid, such as 2-iodoxybenzenesulfonic acid, have been utilized for the highly chemoselective oxidation of various alcohols to carbonyl compounds under non-aqueous conditions, highlighting the compound's role in the mild and selective oxidation properties of hypervalent iodine compounds (Uyanik & Ishihara, 2009).

Environmental and Analytical Chemistry

2-Methylbenzenesulfonic acid hydrate derivatives are explored for environmental and analytical applications. For instance, sulfonated polyaniline coated mercury film electrodes, which involve 2-aminobenzenesulfonic acid, have been evaluated for the voltammetric analysis of metals in water, showcasing the potential of these derivatives in removing hazardous chemicals from wastewater (Fungaro, 2001).

Molecular Structure and Proton Transfer Studies

The compound's utility extends to the study of molecular structures and proton transfer mechanisms. Quantum chemical modeling of structures like 2-hydroxybenzenesulfonic and 1,3-benzenedisulfonic acids hydrate clusters provides insights into the formation and thermal stability of these structures, contributing significantly to understanding the process of water adsorption on their surfaces (Zyubina et al., 2012).

Advanced Material Synthesis

In the field of materials science, 2-methylbenzenesulfonic acid hydrate finds application in the synthesis of novel materials. For example, it is involved in the creation of efficient desulfurization adsorbents for removing sulfur compounds from fuel, highlighting its role in developing environmentally friendly technologies (Yanting et al., 2016).

Safety And Hazards

2-Methylbenzenesulfonic acid hydrate may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

2-methylbenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJOEUSYAMPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzenesulfonic acid hydrate

Synthesis routes and methods I

Procedure details

Reference Example 1. 6 mol Of toluene were added dropwise over a period of 1 hour to a mixture of 3.75 mol sulfuric acid and 2.25 mol fuming sulfuric acid at a mixture temperature of 45 to 60° C. The reaction mixture was heated for another 30 minutes at 45° C., which gave toluenesulfonic acid monohydrate. A mixture of 1 mol trichlorosilane and 6.6 molitoluene was added dropwise to this over a period of 5 hours at 30° C., and the reaction mixture was heated for another 30 minutes at 45° C. After the solution was allowed to cool and separate, the toluenesulfonic acid layer (at the bottom) was removed, after which the top layer was washed with a suitable amount of sulfuric acid/water (50/50 weight ratio), then with a suitable amount of sulfuric acid/water (25/75 weight ratio), and then with pure water in order to remove the acid contained in the top layer. Azeotropic dehydration was then performed for 1 hour in order to remove the water completely. The toluene solution obtained in this manner was put under reduced pressure with a vacuum pump at 60° C. to remove the toluene, which gave a hydrogen silsesquioxane resin whose main skeleton consisted of siloxane units described by formula HSiO3/2. This hydrogen silsesquioxane resin had a number average molecular weight of 1650, and the ratio of the weight average molecular weight/number average molecular weight was 19.4.
Quantity
6 mol
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reactant
Reaction Step One
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3.75 mol
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Reaction Step One
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2.25 mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrogen silsesquioxane resin was prepared by the method taught in Japanese Patent Publication Number Sho 47-31838 [31,838/1972 ] as follows: Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then aging for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene front this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight. (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.
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[ 31,838/1972 ]
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Synthesis routes and methods III

Procedure details

Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then ageing for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.
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6 mol
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reactant
Reaction Step One
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